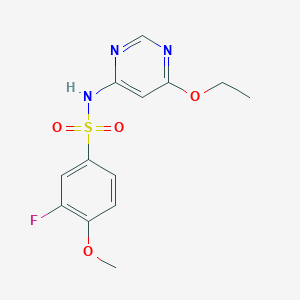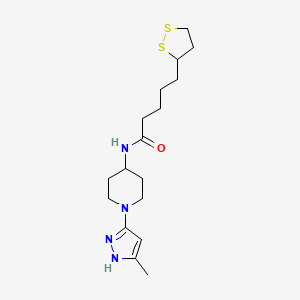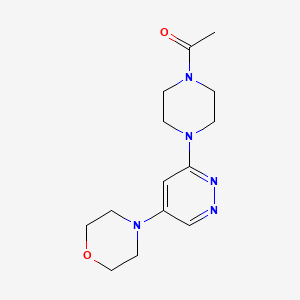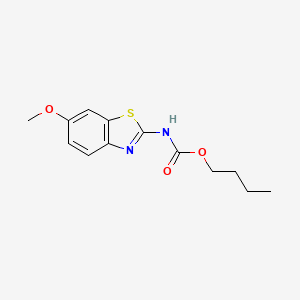![molecular formula C21H25N5O3 B2419135 3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896807-25-3](/img/structure/B2419135.png)
3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of purine . Purine derivatives have been synthesized as nonclassical antifolates . Antifolates have been used as antimetabolite anticancer agents for a long period of time .
Synthesis Analysis
A series of 2,6-diamine -9H -purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized . The synthesis of these compounds involves complex chemical reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, as it contains multiple functional groups and rings . The compound contains an m -methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge .Chemical Reactions Analysis
The compound has been tested for its anti-proliferative activities against HL60, HeLa and A549 cells . The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of our target compounds were determined .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- The synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation revealed potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant activity in animal models (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
- A study on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones showed a range of receptor activities, identifying potential compounds for anxiolytic and antidepressant applications (Zagórska et al., 2015).
Biological Evaluation as Potential Antidepressant Agents
- Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and enzyme inhibitor activity identified compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Receptor Affinity and Enzyme Activity Studies
- The study of imidazo- and pyrimidino[2,1-f]purines revealed insights into the structural features responsible for receptor and enzyme activity, suggesting the potential of these compounds for further modification in medicinal chemistry (Zagórska et al., 2016).
Antagonistic Activity on Adenosine Receptors
- Research on imidazo[2,1-f]purine-2,4-diones identified potent and selective A(3) adenosine receptors antagonists, suggesting their relevance in therapeutic applications (Baraldi et al., 2005).
Wirkmechanismus
The compound displayed the best inhibitory activity against HL-60 and HeLa cells . Flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria were confirmed which indicated that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)10-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)12-14(3)26(20)15-6-8-16(29-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPOAFRWIMTYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate](/img/structure/B2419056.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)


![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)


![5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2419066.png)
![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide](/img/structure/B2419071.png)

![7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B2419073.png)